N-(5-(乙硫基)-1,3,4-噻二唑-2-基)-2-((5-(2-(噻吩-2-基)乙酰氨基)-1,3,4-噻二唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

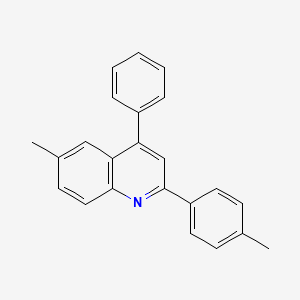

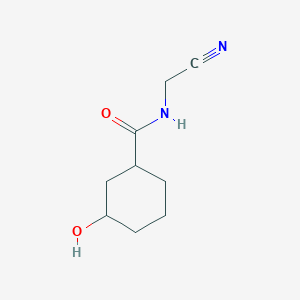

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, often referred to as ETTA , is a synthetic organic compound. Its complex structure combines elements of thiadiazole, acetamide, and thioether. ETTA exhibits intriguing pharmacological properties, making it a subject of scientific interest.

Synthesis Analysis

The synthesis of ETTA involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but a common approach includes the reaction of ethylthio-1,3,4-thiadiazole with 2-(thiophen-2-yl)acetohydrazide. The resulting intermediate undergoes further transformations to yield ETTA. The synthesis requires careful optimization to achieve high yields and purity.

Molecular Structure Analysis

ETTA’s molecular formula is C₁₀H₁₁N₅O₂S₃ . Let’s break down its structure:

- The central core consists of a 1,3,4-thiadiazole ring.

- Two thiophene moieties are attached to the thiadiazole ring.

- An acetamide group is linked to one of the thiophenes.

- An ethylthio group is connected to the other thiophene.

Chemical Reactions Analysis

ETTA’s chemical behavior involves reactions such as hydrolysis, oxidation, and substitution. It can form coordination complexes with metal ions, potentially influencing its biological activity. Researchers have explored ETTA’s reactivity in various contexts, including ligand design and catalysis.

Physical And Chemical Properties Analysis

- Melting Point : ETTA typically melts around 150-160°C .

- Solubility : It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

- Stability : ETTA is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

科学研究应用

合成和药理评估

一个重要的研究领域涉及噻二唑衍生物的设计、合成和药理评估。例如,双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙硫醚 (BPTES) 类似物已被合成并评估为肾型谷氨酰胺酶 (GLS) 的有效且选择性的变构抑制剂,展示了在癌症治疗中的潜在治疗应用 (Shukla 等,2012)。这项研究突出了 GLS 抑制在肿瘤学中的治疗潜力,某些类似物在淋巴瘤的小鼠模型中显示出改善的溶解度和功效。

杀虫剂评估

另一个研究重点是合成含有噻二唑部分的杂环化合物,用作杀虫剂。源自 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺的新化合物已被合成并评估了其对棉叶虫斜纹夜蛾的杀虫功效,表明在农业害虫控制中的潜在应用 (Fadda 等,2017)。

抗癌筛选

此外,新型 1,3,4-噻二唑衍生物已被合成并筛选其抗癌活性。该领域的研究包括 N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物的开发,这些化合物已针对其对各种癌细胞系的细胞毒活性进行了评估,证明了这些化合物在癌症治疗中的潜力 (Abu-Melha,2021)。

抗锥虫活性

对含有 2-亚氨基噻唑烷-4-酮的 1,3,4-噻二唑的研究显示了针对布氏锥虫的抗锥虫活性,表明在锥虫病治疗中的潜在应用 (Lelyukh 等,2023)。

光电性质

噻唑基聚噻吩的光电性质已得到研究,重点是含噻唑的单体及其在电子和光子器件中的潜在应用 (Camurlu 和 Guven,2015)。

安全和危害

- ETTA’s toxicity profile is not well-documented. Researchers should exercise caution during handling and experimentation.

- Standard laboratory safety practices apply, including the use of appropriate personal protective equipment (PPE).

未来方向

- Biological Studies : Investigate ETTA’s interactions with cellular components and evaluate its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Explore modifications to ETTA’s structure to enhance its efficacy and selectivity.

- Formulation Development : Optimize delivery methods (e.g., prodrugs, nanoparticles) for targeted applications.

属性

IUPAC Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S5/c1-2-23-13-19-18-12(26-13)16-10(22)7-25-14-20-17-11(27-14)15-9(21)6-8-4-3-5-24-8/h3-5H,2,6-7H2,1H3,(H,15,17,21)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEECMBQVPRYXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)